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Abstract
2-(4-Pyridyl)-2-propanol is a heterocyclic building block of significant interest in medicinal and

materials chemistry. Its utility as a key intermediate in the synthesis of pharmaceuticals,

particularly agents targeting the central nervous system, underscores the need for a profound

understanding of its molecular characteristics.[1] This technical guide provides a

comprehensive exploration of 2-(4-Pyridyl)-2-propanol through the lens of modern theoretical

and computational chemistry. We delve into its structural, electronic, and vibrational properties,

elucidating the causality behind its reactivity and potential applications. This document is

intended for researchers, scientists, and drug development professionals seeking to leverage

computational methods to accelerate their research and development endeavors.

Introduction: The Molecular Significance of 2-(4-
Pyridyl)-2-propanol
2-(4-Pyridyl)-2-propanol (C₈H₁₁NO) is a tertiary alcohol featuring a pyridine ring.[2][3][4] This

unique combination of a hydrophilic alcohol group and an aromatic, basic nitrogen-containing

heterocycle imparts a set of chemical properties that make it a versatile precursor in organic

synthesis. Its primary application lies in its role as a foundational scaffold for drugs targeting

neurological disorders such as Alzheimer's and schizophrenia.[1] Furthermore, the pyridine
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nitrogen atom serves as an effective coordination site for metal ions, opening avenues for its

use in catalysis and materials science.[1]

To move beyond empirical synthesis and enable rational design of novel derivatives, a detailed

atomistic and electronic-level understanding is paramount. Computational chemistry provides a

powerful, cost-effective toolkit to predict molecular behavior, rationalize experimental

observations, and guide synthetic efforts. This guide will detail the application of Density

Functional Theory (DFT) and other computational methods to dissect the properties of this

important molecule.

Molecular Structure and Physicochemical
Properties
The starting point for any theoretical investigation is the accurate determination of the

molecule's three-dimensional structure and fundamental properties.

Optimized Molecular Geometry
Computational methods, particularly DFT, are used to find the lowest energy conformation of

the molecule. The geometry is optimized by calculating forces on each atom and adjusting their

positions until a stationary point on the potential energy surface is reached. For 2-(4-
Pyridyl)-2-propanol, this results in a well-defined spatial arrangement of the pyridine ring and

the propanol side chain.

Caption: Optimized molecular structure of 2-(4-Pyridyl)-2-propanol.

Tabulated Physicochemical Data
The following table summarizes key physicochemical properties of 2-(4-Pyridyl)-2-propanol,
sourced from chemical databases and computational predictions.
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Property Value Source

Molecular Formula C₈H₁₁NO [2][4]

Molecular Weight 137.18 g/mol [2][4]

CAS Number 15031-78-4 [4]

Boiling Point 140 °C / 3mmHg [1][4]

Melting Point 136 °C [4]

XLogP3-AA 0.6 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 PubChem

pKa (Predicted) 13.58 ± 0.29 [4]

Core Computational Methodologies: A Primer
The insights presented in this guide are primarily derived from Density Functional Theory

(DFT), a robust quantum mechanical modeling method.

Why DFT? For molecules of this size, DFT strikes an optimal balance between computational

cost and accuracy. It allows for the reliable prediction of geometries, reaction energies, and

electronic properties. Methods like the B3LYP functional combined with a Pople-style basis set

(e.g., 6-311+G(d,p)) are standard for such organic systems, providing results that correlate well

with experimental data.[5][6]

The Computational Workflow A typical computational study follows a standardized workflow to

ensure the reliability and reproducibility of the results. This process is crucial for establishing

the trustworthiness of the generated data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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